
Hexanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester is a chemical compound with a complex structure that includes a hexanedioic acid backbone and two 5-chloro-3-pyridinylmethyl ester groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester typically involves esterification reactions. One common method is the reaction of hexanedioic acid with 5-chloro-3-pyridinemethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing waste and ensuring the purity of the final product.
化学反应分析
Types of Reactions
Hexanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The chlorine atoms in the pyridine rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Hexanedioic acid and 5-chloro-3-pyridinecarboxylic acid.
Reduction: Hexanediol and 5-chloro-3-pyridinemethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Hexanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which hexanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester exerts its effects depends on its interaction with molecular targets. The ester groups can undergo hydrolysis to release active compounds that interact with enzymes or receptors. The chlorine atoms in the pyridine rings may also play a role in binding to specific molecular sites, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
Adipic acid: A simpler dicarboxylic acid with similar backbone structure but without the pyridine ester groups.
5-chloro-3-pyridinemethanol: A precursor used in the synthesis of the compound.
Hexanedioic acid, bis(2-ethylhexyl) ester: Another ester derivative of hexanedioic acid with different ester groups.
Uniqueness
Hexanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester is unique due to the presence of both the hexanedioic acid backbone and the 5-chloro-3-pyridinylmethyl ester groups
属性
CAS 编号 |
37744-47-1 |
|---|---|
分子式 |
C18H18Cl2N2O4 |
分子量 |
397.2 g/mol |
IUPAC 名称 |
bis[(5-chloropyridin-3-yl)methyl] hexanedioate |
InChI |
InChI=1S/C18H18Cl2N2O4/c19-15-5-13(7-21-9-15)11-25-17(23)3-1-2-4-18(24)26-12-14-6-16(20)10-22-8-14/h5-10H,1-4,11-12H2 |
InChI 键 |
OVYJJSSBRLTNQS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC=C1Cl)COC(=O)CCCCC(=O)OCC2=CC(=CN=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[(2-nitrophenyl)azo]-](/img/structure/B14672872.png)
![1-(2,4-Dinitrophenyl)-2-[2-(ethylsulfanyl)-1-phenylethylidene]hydrazine](/img/structure/B14672874.png)
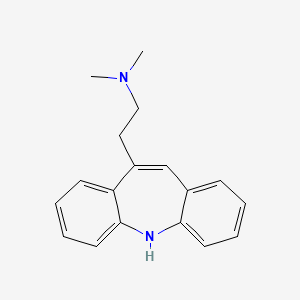
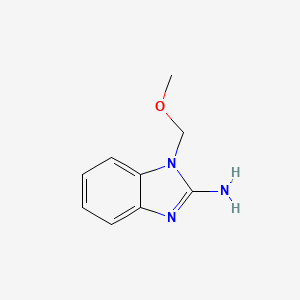
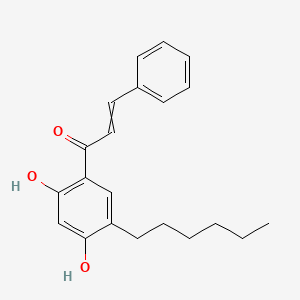
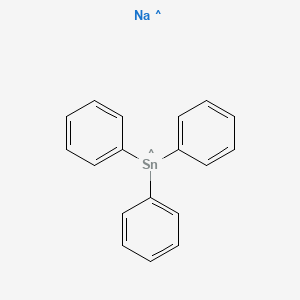
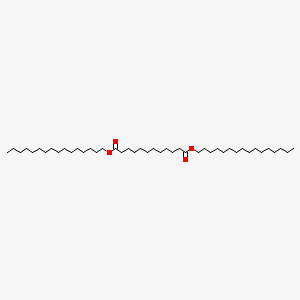
![2,2'-(Ethane-1,2-diylbis{[2-(hydroxyamino)-2-oxoethyl]azanediyl})diacetic acid](/img/structure/B14672903.png)
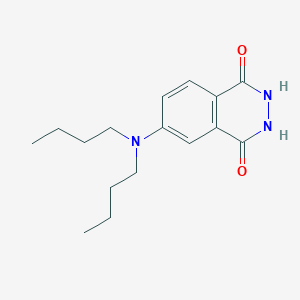
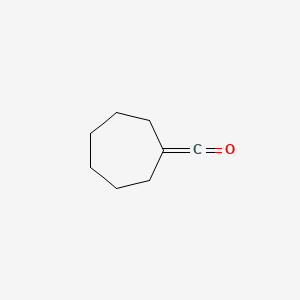
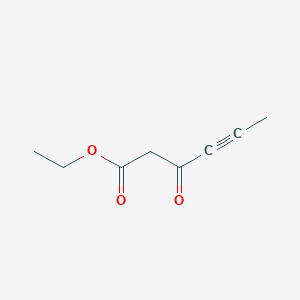
![Methyl 2-[4-(4-aminophenyl)sulfonylanilino]acetate](/img/structure/B14672922.png)


